3-(Diethylamino)-4-methoxyphenol
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Overview
Description
3-(Diethylamino)-4-methoxyphenol is an organic compound with the molecular formula C11H17NO2. It is a derivative of phenol, featuring a diethylamino group at the 3-position and a methoxy group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with diethylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of diethylamine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3-(Diethylamino)-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme kinetics and as a fluorescent probe.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-4-methoxyphenol involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-4-methoxyphenol
- 3-(Diethylamino)-4-hydroxyphenol
- 3-(Diethylamino)-4-ethoxyphenol
Uniqueness
3-(Diethylamino)-4-methoxyphenol is unique due to the presence of both diethylamino and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for various applications compared to similar compounds .
Properties
CAS No. |
59443-96-8 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(diethylamino)-4-methoxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-4-12(5-2)10-8-9(13)6-7-11(10)14-3/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
FHDQASUBBHZWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)O)OC |
Origin of Product |
United States |
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